tert-Butylchromenamido fluorobenzyl methanesulfonamide
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Overview
Description
Tert-Butylchromenamido fluorobenzyl methanesulfonamide is a complex organic compound with the molecular formula C22H25FN2O4S . It is known for its unique structure, which includes a tert-butyl group, a chromenamido moiety, a fluorobenzyl group, and a methanesulfonamide group.
Preparation Methods
The synthesis of tert-Butylchromenamido fluorobenzyl methanesulfonamide involves multiple steps, each requiring specific reaction conditions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Tert-Butylchromenamido fluorobenzyl methanesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .
Scientific Research Applications
Tert-Butylchromenamido fluorobenzyl methanesulfonamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an antioxidant and skin-protecting agent in cosmetic formulations . In medicine, it is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties . Additionally, it has applications in the industry as a stabilizer and additive in various products .
Mechanism of Action
The mechanism of action of tert-Butylchromenamido fluorobenzyl methanesulfonamide involves its interaction with specific molecular targets and pathways . As an antioxidant, it inhibits reactions promoted by oxygen, thus preventing oxidation and deterioration of ingredients . In biological systems, it may interact with cellular pathways involved in inflammation and cancer, modulating the activity of enzymes and signaling molecules . The exact molecular targets and pathways are still under investigation, but its unique structure suggests it may have multiple modes of action .
Comparison with Similar Compounds
Tert-Butylchromenamido fluorobenzyl methanesulfonamide can be compared with other similar compounds, such as tert-Butylchromenamido benzyl methanesulfonamide and tert-Butylchromenamido fluorobenzyl sulfonamide . These compounds share similar structural features but differ in specific functional groups, which can influence their chemical reactivity and biological activity . The presence of the fluorobenzyl group in this compound, for example, may enhance its stability and potency compared to its analogs .
Properties
CAS No. |
1225570-30-8 |
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Molecular Formula |
C22H25FN2O4S |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
7-tert-butyl-N-[[3-fluoro-4-(methanesulfonamido)phenyl]methyl]-2H-chromene-3-carboxamide |
InChI |
InChI=1S/C22H25FN2O4S/c1-22(2,3)17-7-6-15-10-16(13-29-20(15)11-17)21(26)24-12-14-5-8-19(18(23)9-14)25-30(4,27)28/h5-11,25H,12-13H2,1-4H3,(H,24,26) |
InChI Key |
OKFWUVPTFAUPEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C=C(CO2)C(=O)NCC3=CC(=C(C=C3)NS(=O)(=O)C)F |
Origin of Product |
United States |
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